

# Preclinical Profile of SPR Inhibitor 3 (SPRi3): A Technical Guide

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## Compound of Interest

Compound Name: *SPR inhibitor 3*

Cat. No.: *B610954*

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This technical guide provides a comprehensive overview of the preclinical data available for **SPR inhibitor 3** (SPRi3), a potent and selective inhibitor of Sepiapterin Reductase (SPR). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

## Core Quantitative Data

The following tables summarize the key quantitative data for SPRi3 from various in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of SPRi3

Assay Type	Target/Endpoint	Species	IC50	Reference
Cell-Free Enzymatic Assay	Human Sepiapterin Reductase (SPR)	Human	74 nM	<a href="#">[1]</a>
Cell-Based Assay	Biopterin Level Reduction	-	5.2 $\mu$ M	<a href="#">[1]</a>
Cell-Based Assay	SPR Activity in Sensory Neurons	Mouse	0.45 $\mu$ M	<a href="#">[1]</a>

Table 2: In Vivo Efficacy of SPRI3 in a Pain Model

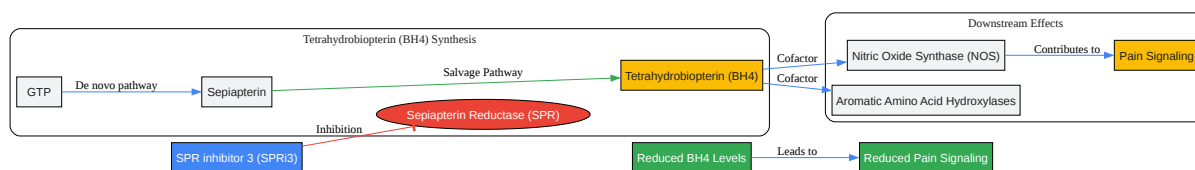
Animal Model	Dosing	Efficacy Endpoint	Result	Reference
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain	300 mg/kg i.p.	Reduction of pain hypersensitivity	Significant reduction	<a href="#">[2]</a>

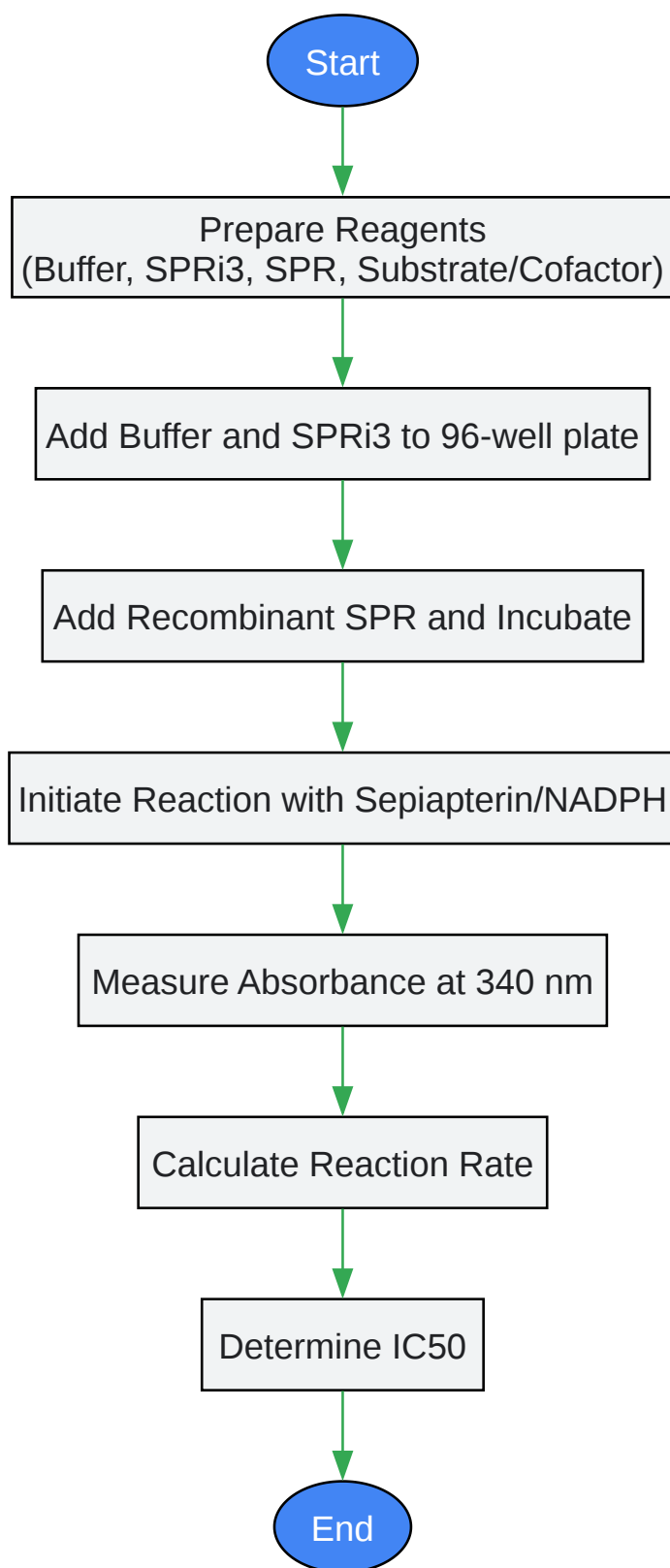
Table 3: Pharmacokinetic Parameters of SPRI3 in Mice

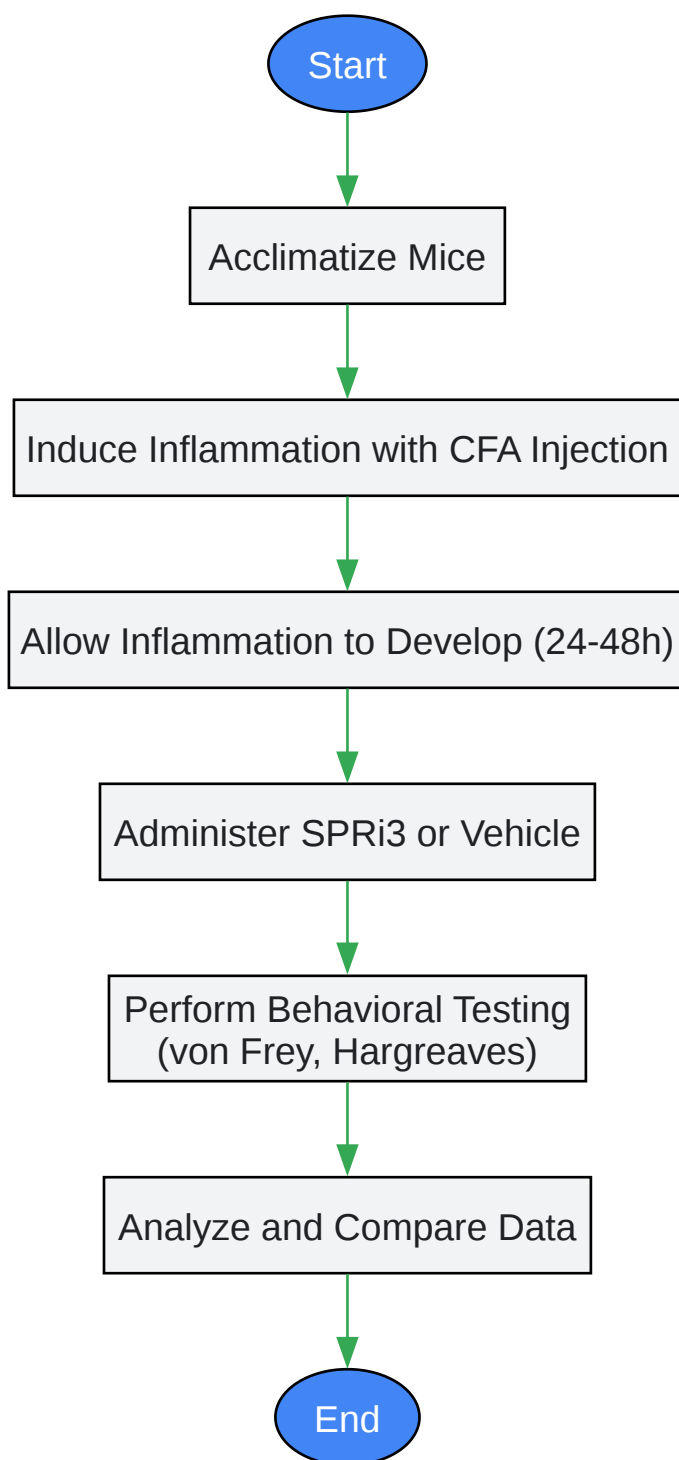
Dosage	Route of Administration	Time Point	Plasma Concentration	Reference
300 mg/kg	Intraperitoneal (i.p.)	1 hour	~40 $\mu$ M	<a href="#">[2]</a>

## Signaling Pathway and Mechanism of Action

SPRi3 exerts its pharmacological effect by inhibiting Sepiapterin Reductase (SPR), a key enzyme in the salvage pathway of tetrahydrobiopterin (BH4) synthesis. BH4 is an essential cofactor for several enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. In pathological conditions such as neuropathic and inflammatory pain, the upregulation of BH4 synthesis contributes to nociceptive signaling. By inhibiting SPR, SPRi3 reduces the overproduction of BH4, thereby attenuating pain signaling.







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## References

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